Product packaging for Sodium 2-nitrophenolate(Cat. No.:CAS No. 824-39-5)

Sodium 2-nitrophenolate

Cat. No.: B1294488
CAS No.: 824-39-5
M. Wt: 161.09 g/mol
InChI Key: AXKBOWBNOCUNJL-UHFFFAOYSA-M
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Description

Sodium 2-Nitrophenolate (CAS 824-39-5) is the sodium salt of ortho-nitrophenol, appearing as a bright red to dark red crystalline solid that is highly soluble in water and stable at room temperature . Its molecular formula is C₆H₄NNaO₃, with a molecular weight of 161.09 g/mol . This compound is a key component in commercial plant biostimulants, where it functions as a potent cell activator. Its primary research value lies in its ability to rapidly penetrate plant tissues and enhance cytoplasmic streaming, which in turn promotes cell division and proliferation . Studies indicate it increases the photosynthetic rate, improves the efficiency of nutrient uptake and assimilation, and boosts the activity of key enzymes like nitrate reductase . It is widely investigated for its role in breaking seed dormancy, stimulating root growth, improving flower and fruit setting rates, and, crucially, enhancing plant tolerance to abiotic stresses such as cold and drought . Beyond agriculture, it serves as a versatile intermediate in organic synthesis for the production of pharmaceuticals, dyes, and agrochemicals . Our product is offered with a high purity grade, ensuring consistency and reliability for your research applications. This product is intended For Research Use Only. It is not intended for direct human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4NNaO3 B1294488 Sodium 2-nitrophenolate CAS No. 824-39-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-nitrophenolate
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InChI

InChI=1S/C6H5NO3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AXKBOWBNOCUNJL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

88-75-5 (Parent)
Record name Sodium 2-nitrophenolate
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DSSTOX Substance ID

DTXSID5035616
Record name Sodium 2-nitrophenolate
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Molecular Weight

161.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

824-39-5, 36729-73-4
Record name Sodium 2-nitrophenolate
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Record name Phenol, 2-nitro-, sodium salt (1:1)
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Record name Sodium 2-nitrophenolate
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Record name Sodium 2-nitrophenolate
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Record name SODIUM 2-NITROPHENOLATE
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Synthetic Methodologies and Derivative Chemistry

Established Synthetic Pathways to Sodium 2-Nitrophenolate (B253475)

The industrial production of Sodium 2-nitrophenolate primarily relies on two well-established synthetic routes, utilizing either 2-nitrophenol (B165410) or 2-nitrochlorobenzene as the starting material.

Approaches Involving 2-Nitrophenol Reactants

The most direct and common method for the synthesis of this compound involves the acid-base neutralization reaction between 2-nitrophenol and a sodium base, typically sodium hydroxide (B78521). kajay-remedies.com In this process, 2-nitrophenol is dissolved in a suitable solvent, often water or an aqueous alcohol mixture, and treated with a stoichiometric amount of sodium hydroxide. The reaction is typically rapid and exothermic, yielding the sodium salt of 2-nitrophenol, which can then be isolated by crystallization or evaporation of the solvent.

Reaction Scheme:

Reaction of 2-Nitrophenol with Sodium Hydroxide

This method is favored for its simplicity, high yield, and the relatively low cost of reactants. The purity of the final product is largely dependent on the purity of the starting 2-nitrophenol.

Approaches Involving 2-Nitrochlorobenzene Reactants

An alternative industrial synthesis of this compound starts from 2-nitrochlorobenzene. kajay-remedies.com This method involves the nucleophilic aromatic substitution of the chlorine atom by a hydroxide ion. The reaction is carried out by heating 2-nitrochlorobenzene with an aqueous solution of sodium hydroxide under controlled temperature and pressure.

Reaction Scheme:

Reaction of 2-Nitrochlorobenzene with Sodium Hydroxide

This pathway is particularly useful when 2-nitrochlorobenzene is a more readily available or cost-effective starting material than 2-nitrophenol. However, it often requires more stringent reaction conditions, including elevated temperatures and pressures, to achieve a reasonable reaction rate and yield. The process can also generate by-products, necessitating further purification steps.

Advanced Synthetic Techniques and Optimization Studies

Research into the synthesis of nitrophenolates has led to the development of advanced techniques aimed at improving efficiency, yield, and process safety. While much of the detailed optimization work is published for the para-isomer, the principles are often applicable to the synthesis of this compound.

One significant advancement is the use of phase transfer catalysts (PTCs) , such as quaternary ammonium (B1175870) salts. patsnap.com In the reaction involving 2-nitrochlorobenzene, which is organic-soluble, and sodium hydroxide, which is water-soluble, a PTC facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, thereby accelerating the reaction rate. This allows the reaction to proceed under milder conditions, often leading to higher yields and reduced by-product formation.

Continuous flow synthesis is another modern approach that offers several advantages over traditional batch processing. google.com In a continuous flow setup, reactants are continuously pumped through a reactor where the reaction occurs. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and safety, especially for exothermic reactions. For the synthesis of sodium p-nitrophenolate from p-nitrochlorobenzene, a continuous process involving preheating the reactants and carrying out the hydrolysis in a series of reactors has been developed to improve efficiency and output. google.com

Optimization studies for these processes often involve a systematic investigation of various reaction parameters. The table below summarizes key parameters and their typical effects on the synthesis of sodium nitrophenolates.

ParameterEffect on ReactionTypical Optimized Condition
TemperatureHigher temperatures generally increase the reaction rate but can also lead to increased by-product formation.Controlled heating, often in the range of 150-180°C for the nitrochlorobenzene route. google.comgoogle.com
PressureElevated pressure is often required to maintain the aqueous phase in a liquid state at high temperatures and can increase reaction rates.Typically controlled between 0.75-1.5 MPa in a closed reactor system for the nitrochlorobenzene route. google.comgoogle.com
Reactant Molar RatioAn excess of sodium hydroxide is often used to ensure complete conversion of the nitrochlorobenzene.Molar ratios of NaOH to nitrochlorobenzene can range from 1.7:1 to 2.5:1. google.comgoogle.com
Catalyst ConcentrationIn PTC-mediated reactions, the catalyst concentration affects the rate of ion transfer between phases.Optimal catalyst loading is determined experimentally to balance reaction rate and cost.
Flow Rate (in continuous synthesis)Controls the residence time of reactants in the reactor, directly impacting conversion.Adjusted to achieve the desired level of reaction completion. google.com

Synthesis of Advanced Derivatives and Analogs of this compound

The presence of the nucleophilic phenolate (B1203915) oxygen and the electron-withdrawing nitro group makes this compound a versatile building block for the synthesis of more complex molecules. kajay-remedies.com

Nitrophenolate-Based Intermediate Synthesis

This compound serves as a key starting material for the synthesis of various intermediates used in the pharmaceutical, dye, and agrochemical industries. kajay-remedies.com The phenolate is a potent nucleophile and readily participates in reactions to form ethers and esters.

For instance, the reaction of this compound with alkyl halides via the Williamson ether synthesis is a common strategy to produce 2-nitrophenyl ethers. wikipedia.orgmasterorganicchemistry.comjk-sci.comyoutube.comorganicchemistrytutor.com This reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces a halide from a primary alkyl halide. masterorganicchemistry.com

General Reaction Scheme for Williamson Ether Synthesis:

Williamson Ether Synthesis of 2-Nitrophenyl Ethers

These ether derivatives are valuable intermediates. For example, o-nitrophenyl glycidyl (B131873) ether, synthesized from sodium o-nitrophenolate and epichlorohydrin, is an important epoxy resin monomer. Similarly, reaction with chloroacetic acid can yield o-nitrophenoxyacetic acid, a precursor for certain herbicides.

The following table provides examples of intermediates synthesized from this compound.

ReactantProduct IntermediatePotential Application Area
Ethyl iodide2-NitrophenetoleOrganic synthesis intermediate
Benzyl bromideBenzyl 2-nitrophenyl etherPharmaceutical intermediate
Epichlorohydrino-Nitrophenyl glycidyl etherEpoxy resin production
Sodium chloroacetateSodium (2-nitrophenoxy)acetateHerbicide synthesis

Functionalization and Derivatization Strategies

Further functionalization of the this compound molecule can be achieved by targeting either the aromatic ring or the nitro group. The phenolate group activates the aromatic ring towards electrophilic substitution, although the strongly deactivating nitro group directs incoming electrophiles primarily to the meta position relative to the hydroxyl group.

More commonly, the nitro group itself is the site of derivatization. Reduction of the nitro group to an amino group is a key transformation that opens up a vast array of further chemical modifications. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or chemical reducing agents like sodium dithionite (B78146) or tin and hydrochloric acid. The resulting 2-aminophenol (B121084) is a valuable precursor for the synthesis of pharmaceuticals, dyes, and photographic developers.

The amino group can then be diazotized and subjected to Sandmeyer or related reactions to introduce a wide range of substituents onto the aromatic ring. Additionally, the amino and hydroxyl groups of 2-aminophenol can be used to construct heterocyclic systems, such as benzoxazoles, which are important structural motifs in many biologically active compounds.

These derivatization strategies highlight the importance of this compound as a versatile platform for the synthesis of a wide range of functionalized aromatic compounds.

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound is primarily achieved through two principal chemical pathways. The first involves the direct acid-base neutralization of 2-nitrophenol with sodium hydroxide. The second, a more complex route, proceeds via the nucleophilic aromatic substitution of 2-nitrochlorobenzene with sodium hydroxide. Mechanistic investigations into these routes reveal fundamental principles of acid-base chemistry and aromatic substitution reactions.

Synthesis via Deprotonation of 2-Nitrophenol

The reaction between 2-nitrophenol and sodium hydroxide in an aqueous solution is a classic acid-base neutralization. The mechanism involves the hydroxide ion (OH⁻), a strong base, abstracting the acidic proton from the hydroxyl group of 2-nitrophenol.

Mechanism:

Proton Abstraction: The lone pair of electrons on the oxygen atom of the hydroxide ion attacks the electrophilic hydrogen atom of the phenolic hydroxyl group.

Formation of Water: A new O-H bond is formed, creating a water molecule.

Phenoxide Formation: The electrons from the original O-H bond in 2-nitrophenol are transferred to the phenolic oxygen atom, resulting in the formation of the 2-nitrophenolate anion. This anion then forms an ionic bond with the sodium cation (Na⁺) present in the solution. acs.org

The resulting 2-nitrophenolate anion is significantly stabilized by resonance. The negative charge on the oxygen atom is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitro group (-NO₂) at the ortho position. This delocalization distributes the negative charge, which increases the stability of the anion and drives the reaction to completion. The acidity of 2-nitrophenol, which is a key factor in this reaction, can be quantified by its pKₐ value.

Acidity Constant (pKₐ) of Nitrophenol Isomers
CompoundpKₐ Value
2-Nitrophenol~7.2
3-Nitrophenol~8.4
4-Nitrophenol~7.1

Data sourced from spectral analysis of nitrophenols in aqueous solutions. nih.gov

Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

The synthesis from 2-nitrochlorobenzene involves a nucleophilic aromatic substitution (SₙAr) mechanism. kajay-remedies.com Unlike aliphatic Sₙ2 reactions, the SₙAr mechanism does not occur in a single step due to the steric hindrance of the benzene (B151609) ring. Instead, it typically proceeds through a two-step addition-elimination pathway. The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), ortho or para to the leaving group (in this case, chlorine) is essential for the reaction to proceed under viable conditions. vedantu.com

Mechanism:

Nucleophilic Attack: The hydroxide ion (OH⁻) acts as the nucleophile and attacks the carbon atom of the benzene ring that is bonded to the chlorine atom. This initial attack is the rate-determining step.

Formation of a Meisenheimer Complex: The attack leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is particularly stabilized by the ortho-nitro group, which can accommodate the charge on its oxygen atoms through resonance. This stabilization lowers the activation energy of the reaction. gauthmath.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), the leaving group. This step is typically fast. The resulting product is this compound.

Research into the hydrolysis of o- and p-nitrochlorobenzene has shown that the rate of reaction and product yield are often poor without a catalyst. researchgate.net The use of catalysts such as cuprous oxide (Cu₂O) and manganese dioxide (MnO₂) has been found to be effective for this process. researchgate.net Studies on the reaction of nitro-substituted aryl halides with nucleophiles have provided detailed insights into the electronic effects governing the reaction rates. For instance, the relative reactivity of ortho and para isomers is highly dependent on the solvent, indicating that solvation of the transition state plays a critical role.

Relative Reaction Rates of o- and p-Chloronitrobenzene with Piperidine in Various Solvents
SolventRelative Rate (ortho/para)
Xylene80
Dioxane14.5
Ethanol4.5
Methanol2.5
1% Dioxane: 99% Water1.4

Data adapted from a study on the ortho:para activation ratio in nucleophilic aromatic substitution by the nitro group. acs.org

The data shows that the ortho isomer reacts significantly faster than the para isomer in non-polar solvents, a phenomenon attributed to a direct electrostatic interaction between the nucleophile and the nearby nitro group, which acts as a form of "built-in" solvation. acs.org As solvent polarity increases, the para isomer's reaction rate increases substantially, reducing the ortho/para ratio. This highlights the intricate interplay of electronic effects and solvent interactions in the SₙAr mechanism. acs.org

Spectroscopic and Structural Elucidation of Sodium 2 Nitrophenolate and Its Complexes

Vibrational Spectroscopy Investigations

Infrared (IR) spectroscopy of nitrophenols and their corresponding phenolates provides significant information regarding the key functional groups. The analysis of 2-nitrophenol (B165410), the parent compound of sodium 2-nitrophenolate (B253475), reveals characteristic vibrational bands. Skeletal vibrations, which involve carbon-carbon stretching within the aromatic ring, are typically observed in the 1300-1500 cm⁻¹ region. researchgate.net For the related compound 2-nitrophenol, new bands appearing at 1543 cm⁻¹ and 1407 cm⁻¹ are attributed to the stretching of the nitro (NO₂) group. researchgate.net A band observed at 867 cm⁻¹ is characteristic of the benzene (B151609) ring structure. researchgate.net In nitrophenol isomers, symmetric and antisymmetric stretching vibrations of the NO₂ group are key identifiers. researchgate.net

Key Infrared Spectral Bands for 2-Nitrophenol Derivatives
Vibrational ModeWavenumber (cm⁻¹)Reference
NO₂ Stretching1543 researchgate.net
NO₂ Stretching1407 researchgate.net
Benzene Ring Vibration867 researchgate.net
C-C Ring Stretching1300-1500 researchgate.net

Raman spectroscopy offers complementary information to IR spectroscopy. Studies on nitrophenol isomers have identified characteristic Raman peaks that allow for their differentiation. For o-nitrophenol, distinct peaks are observed at 1134 cm⁻¹ and 1232 cm⁻¹, which are attributed to the deformation of C-H bonds. spectroscopyonline.com The asymmetric stretching vibration of the nitro group also gives rise to characteristic Raman signals. spectroscopyonline.com The analysis of nitrophenol isomers in both solid and liquid phases confirms the utility of Raman spectroscopy in identifying the specific structural features of the ortho-substituted compound. spectroscopyonline.com

Characteristic Raman Peaks for o-Nitrophenol
Vibrational ModeWavenumber (cm⁻¹)Reference
C-H Deformation1134 spectroscopyonline.com
C-H Deformation1232 spectroscopyonline.com
NO₂ Asymmetric Stretching1333-1343 spectroscopyonline.com

Electronic Spectroscopy Studies

Electronic spectroscopy provides data on the electronic structure and transitions within a molecule upon absorption of ultraviolet or visible light.

The deprotonated forms of nitrophenols, such as the 2-nitrophenolate anion, exhibit strong absorption peaks around 400 nm in aqueous solutions. nih.gov This absorption is attributed to transitions with significant charge-transfer (CT) character. nih.gov In contrast, the protonated form, 2-nitrophenol, has its absorption peak significantly blue-shifted. nih.gov The absorption spectrum for 2-nitrophenol shows a distinct peak centered at approximately 3.9 eV (~320 nm). researchgate.net The presence of the nitro group extends the conjugated pi electron system of the benzene ring, altering the energy levels of the pi electrons and shifting the absorption into the near-visible range. docbrown.info

UV/Visible Absorption Maxima (λmax) for 2-Nitrophenol Species
Compound/Speciesλmax (nm)Solvent/ConditionReference
2-Nitrophenolate Anion~400Water nih.gov
2-Nitrophenol~320Aqueous researchgate.net

Femtosecond transient absorption (fs-TA) spectroscopy has been employed to investigate the excited-state dynamics of the 2-nitrophenolate anion (2NP⁻) in solution. nih.govmdpi.com Upon photoexcitation with high-energy light (e.g., 267 nm), the molecule is vertically excited to a higher-lying electronic state, such as S₅ or S₆. nih.govmdpi.com The subsequent relaxation dynamics are complex and occur on ultrafast timescales. nih.govnih.gov

In aqueous solutions, the fs-TA spectra of 2NP⁻ show a strong initial excited-state absorption (ESA) band, which is followed by an intensity drop due to overlap with a negative stimulated emission (SE) band. nih.gov Subsequently, a clear hot ground-state absorption (HGSA) band emerges. nih.gov The excess photoexcitation energy from high-energy excitation likely guides the initial relaxation from the Sₙ state to a distinct S₁' state. nih.govmdpi.com These dynamics, which include events like solvation and cooling, are dependent on the solvent and excitation wavelength. nih.govnih.gov The entire process of relaxation back to the ground state occurs on a sub-picosecond to picosecond timescale. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure by probing the magnetic properties of atomic nuclei.

For sodium 2-nitrophenolate, both ¹H and ¹³C NMR spectra have been recorded to confirm its structure. nih.govspectrabase.comtcichemicals.com The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

¹³C NMR Chemical Shifts for this compound
Carbon EnvironmentChemical Shift (δ, ppm)Reference
Aromatic Carbons115.48 - 163.74 (range for nitrophenol isomers) oc-praktikum.de

Note: Specific peak assignments for this compound are consolidated from general data for nitrophenol isomers.

The ¹H NMR spectrum provides details about the hydrogen atoms on the aromatic ring. For the parent compound, 2-nitrophenol, distinct signals are observed for each of the aromatic protons, with chemical shifts ranging from approximately 6.995 ppm to 8.103 ppm, and a signal for the hydroxyl proton at 10.57 ppm. chemicalbook.com The spectrum of the sodium salt would lack the hydroxyl proton signal and show shifts for the aromatic protons consistent with the phenolate (B1203915) structure.

¹H NMR Chemical Shifts for 2-Nitrophenol (Parent Compound)
Proton EnvironmentChemical Shift (δ, ppm)Reference
-OH10.57 chemicalbook.com
Aromatic CH8.103 chemicalbook.com
Aromatic CH7.575 chemicalbook.com
Aromatic CH7.161 chemicalbook.com
Aromatic CH6.995 chemicalbook.com

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid State Structures

Single-crystal X-ray diffraction (SCXRD) is a non-destructive technique that provides unambiguous and detailed information about the internal lattice of crystalline substances. nih.gov This method is the definitive tool for determining the precise three-dimensional structure of a molecule in its crystalline form, including unit cell dimensions, bond-lengths, and bond-angles. nih.gov The technique involves directing a monochromatic X-ray beam onto a single, well-ordered crystal. nih.gov As the X-rays interact with the electron clouds of the atoms, they are diffracted in specific directions. nih.gov The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. nih.gov

Powder X-ray Diffraction for Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used for the characterization of polycrystalline materials. suniv.ac.in Instead of a single crystal, a sample composed of a large number of randomly oriented crystallites is used. suniv.ac.in The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ) and serves as a unique fingerprint for the crystalline phase. sigmaaldrich.com

PXRD is primarily employed for:

Phase Identification: By comparing the experimental diffraction pattern to databases of known materials, the crystalline phases present in a sample can be identified.

Purity Assessment: The technique can detect the presence of crystalline impurities, as they would produce their own distinct diffraction patterns.

Crystallinity Analysis: PXRD can distinguish between crystalline and amorphous materials and can be used to assess the degree of crystallinity.

Specific powder X-ray diffraction data and detailed analysis for this compound are not prominently featured in the reviewed scientific literature. However, the application of PXRD would be essential for quality control in its synthesis, ensuring the correct crystalline form has been produced and is free from significant crystalline impurities or unreacted starting materials. researchgate.net

Other Advanced Spectroscopic Techniques for Comprehensive Characterization

Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a fundamental tool for confirming the molecular weight of a compound and assessing its purity. The computed exact mass of this compound is 161.00888727 Da, which provides a precise value for high-resolution mass spectrometry confirmation. nih.gov

Table 1: Key Mass Spectrometric Properties of this compound
PropertyValueReference
Molecular FormulaC6H4NNaO3 nih.govfda.gov
Molecular Weight161.09 g/mol nih.govfda.gov
Monoisotopic Mass161.00888727 Da nih.gov

For purity assessment, mass spectrometry is often coupled with a separation technique, such as high-performance liquid chromatography (HPLC-MS/MS). This approach allows for the separation of the target compound from impurities before detection by the mass spectrometer. Studies have established HPLC-MS/MS methods for the simultaneous determination of this compound and other related compounds. These methods often utilize an atmospheric pressure chemical ionization (APCI) source in negative ion mode and quantify the analyte using multiple reaction monitoring (MRM), which provides high sensitivity and specificity. Such methods are crucial for detecting and quantifying trace amounts of the compound, thereby confirming the purity of a sample.

Photoluminescence Studies

Photoluminescence is the emission of light from a substance after it has absorbed photons. This property is extensively studied in metal complexes, particularly those involving lanthanide ions, which are known for their characteristic and sharp emission bands. nih.govnih.gov

While this compound itself is not the primary focus of luminescence studies, its interaction with luminescent metal complexes has been investigated, particularly in the context of chemical sensing. mdpi.com Research has shown that lanthanide-organic complexes can be used as effective luminescent sensors for the detection of nitroaromatic compounds, including 2-nitrophenol (2-NP). mdpi.comacs.org

The general principle of this sensing mechanism involves the quenching of the lanthanide complex's inherent luminescence upon interaction with the nitrophenolate. The lanthanide complex is designed with an organic ligand that acts as an "antenna," absorbing UV light and transferring that energy to the central lanthanide ion, which then emits light at a characteristic visible or near-infrared wavelength. acs.org When 2-nitrophenolate is introduced, it can interfere with this energy transfer process or accept the energy, leading to a decrease (quenching) in the observed luminescence intensity. mdpi.comacs.org

Table 2: Findings from Photoluminescence Sensing Studies Involving 2-Nitrophenol
Luminescent SystemAnalyte DetectedKey FindingReference
Lanthanide-Organic Complexes2-Nitrophenol (2-NP)Luminescence quenching of the complex upon interaction with 2-NP allows for its detection. mdpi.com
Tb(III) ComplexVarious Nitroaromatic Compounds (including 2-NP)The complex's luminescence is quenched by nitroaromatics, demonstrating its potential as a sensor. acs.org

These studies highlight a key aspect of the photophysics of 2-nitrophenolate in the presence of specific metal complexes. The efficiency of the luminescence quenching can be correlated to the concentration of the nitrophenolate, forming the basis for a sensitive analytical detection method. nih.gov This demonstrates that while not luminescent itself, the electronic properties of the 2-nitrophenolate ligand play a significant role in modulating the photoluminescent behavior of other molecules.

Theoretical and Computational Investigations of Sodium 2 Nitrophenolate Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic properties. These methods are broadly categorized into density functional theory and ab initio approaches.

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its favorable balance between computational cost and accuracy. Time-dependent DFT (TD-DFT) is particularly useful for investigating excited states.

Studies on the 2-nitrophenolate (B253475) anion (2NP⁻) in aqueous solutions have utilized TD-DFT to elucidate its electronic dynamics. mdpi.com For instance, the excited-state structure of 2NP⁻ has been optimized using the B3LYP level of theory with the 6-31G+(d,p) basis set to understand its behavior upon photoexcitation. mdpi.com These calculations are crucial for determining the energies of the ground state (S₀) and the first excited state (S₁), revealing preferred molecular configurations and the nature of electronic transitions. mdpi.com Past calculations on 2NP⁻ have attributed the main absorption peak around 411 nm to the S₀→S₁ transition, with another peak at 279 nm assigned to the S₀→S₄ transition, both characterized as charge transfer processes from the phenolate (B1203915) group to the nitro group. mdpi.com

Table 1: Parameters Used in DFT/TD-DFT Calculations for 2-Nitrophenolate
ParameterSpecificationReference
MethodTime-Dependent Density Functional Theory (TD-DFT) mdpi.com
FunctionalB3LYP mdpi.com
Basis Set6-31G+(d,p) mdpi.com
ApplicationExcited-state structure optimization and energy calculations (S₀, S₁) mdpi.com

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. rug.nl Coupled-cluster (CC) theory is considered one of the most accurate ab initio methods for small to medium-sized molecules. wikipedia.org Methods such as coupled-cluster with single and double excitations (CCSD) and its perturbative triples correction, CCSD(T), are often used for high-accuracy calculations. rug.nl

While specific ab initio studies focusing solely on sodium 2-nitrophenolate are limited in the literature, research on structurally similar anions like phenolate provides a strong precedent for the power of these methods. For example, the equation-of-motion ionization potential coupled-cluster (EOM-IP-CCSD) method has been successfully used to characterize the vertical ionization energies (VIEs) of phenol (B47542) and the phenolate anion in aqueous solutions. acs.org This approach accurately computes the energy required to remove an electron from the molecule, a fundamental property related to its reactivity. acs.org The study found that hydration significantly impacts the VIE, increasing it by +5.72 eV for phenolate, a result that agreed well with experimental photoemission measurements. acs.org Such studies highlight the capability of high-level ab initio methods to predict the intrinsic properties of anions like 2-nitrophenolate and their interactions with a solvent environment.

Table 2: Calculated and Experimental Vertical Ionization Energies (VIE) for Aqueous Phenol and Phenolate Using EOM-IP-CCSD
SpeciesCalculated VIE (eV)Experimental VIE (eV)Reference
Phenol7.97.8 ± 0.1 acs.org
Phenolate7.77.1 ± 0.1 acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations generate trajectories that provide a detailed view of molecular behavior, such as conformational changes, diffusion, and interactions with surrounding molecules like solvents. youtube.com

There is a notable lack of specific MD simulation studies focused on this compound in aqueous solution in the available scientific literature. However, the methodology is well-suited for investigating such systems. An MD simulation of this compound would model the interactions between the sodium cation (Na⁺), the 2-nitrophenolate anion, and the surrounding water molecules. This could reveal important information about the hydration structure around the ions, the stability of ion pairs, and the dynamics of the anion's nitro group. Ab initio MD (AIMD) simulations, which calculate forces from quantum mechanics on the fly, have been used to study Na⁺ diffusion in other materials, demonstrating the potential of these techniques to provide a microscopic understanding of ion dynamics. rsc.org

Potential Energy Surface (PES) Mapping and Reaction Pathway Modeling

A potential energy surface (PES) is a conceptual and mathematical tool used to model the energy of a chemical system as a function of its geometry. mdpi.com By mapping the PES, chemists can identify stable structures (reactants, products, intermediates) corresponding to energy minima and transition states at saddle points, thereby modeling reaction pathways.

For the 2-nitrophenolate anion, quantum calculations have been used to map the PES of its excited states to understand its deactivation mechanism after absorbing light. mdpi.com These calculations explore how the molecule's energy changes as specific nuclear coordinates are varied, such as the twisting of the nitro group relative to the phenyl ring. mdpi.com Such PES mapping provides evidence that nitro-group twisting can lead to an energy crossing between the excited singlet (S₁) and triplet (T₁) states, which may increase the probability of intersystem crossing. mdpi.com This modeling is critical for rationalizing the observed excited-state dynamics and photochemical behavior of nitrophenolates. mdpi.com

Computational Spectroscopy for Spectral Interpretation and Prediction

Computational spectroscopy uses theoretical methods to calculate and predict the spectroscopic properties of molecules, which is invaluable for interpreting complex experimental spectra.

In the study of 2-nitrophenolate, quantum chemical calculations have been instrumental in assigning features in its electronic absorption spectra. mdpi.com For example, preliminary calculations using the second-order approximate coupled-cluster (CC2) method predicted transitions to higher-lying excited states (S₀→S₅ and S₀→S₆) for the 2-nitrophenolate anion in water. mdpi.com Furthermore, TD-DFT calculations have been used to understand the features observed in ultrafast spectroscopic experiments, such as femtosecond transient absorption (fs-TA). mdpi.com By simulating the excited-state behavior, these calculations help to explain the observed dynamics, such as the rapid formation of a twisted intramolecular charge transfer (TICT) state upon photoexcitation. mdpi.com This synergy between computation and experiment is crucial for building a complete picture of the molecule's photophysics and photochemistry. mdpi.com

Reactivity and Mechanistic Studies of Sodium 2 Nitrophenolate

Nucleophilic Substitution Reactions Involving the Phenolate (B1203915) Group

The phenolate group (-O⁻) of sodium 2-nitrophenolate (B253475) is a potent nucleophile, significantly more so than the hydroxyl group of its parent compound, 2-nitrophenol (B165410). This enhanced nucleophilicity allows it to readily participate in nucleophilic substitution reactions, particularly SN2 reactions, where the oxygen anion attacks an electrophilic carbon center, displacing a leaving group. A classic example of this reactivity is the Williamson ether synthesis, where the phenolate displaces a halide from an alkyl halide to form an ether.

Table 1: Factors Influencing Nucleophilic Substitution with Sodium 2-Nitrophenolate

Factor Favorable Condition for SN2 Rationale
Substrate Methyl > Primary alkyl > Secondary alkyl Minimizes steric hindrance at the electrophilic carbon.
Leaving Group I⁻ > Br⁻ > Cl⁻ > F⁻ Weaker bases are better leaving groups.
Solvent Polar aprotic (e.g., DMSO, Acetone) Solvates the cation (Na⁺) but not the nucleophilic anion, increasing its reactivity.

| Nucleophile | Anionic form (phenolate) | Significantly more nucleophilic than the neutral phenol (B47542). |

Electrophilic Aromatic Substitution Potentials

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), but the outcome of such reactions is dictated by the competing electronic effects of the two substituents: the phenoxide group (-O⁻) and the nitro group (-NO₂).

Phenoxide Group (-O⁻): This is one of the most powerful activating groups in EAS. It is a strong ortho, para-director because the lone pairs on the oxygen atom can be donated into the benzene (B151609) ring through resonance, significantly increasing the electron density at the ortho and para positions. This makes the ring highly nucleophilic and reactive towards electrophiles.

Nitro Group (-NO₂): This is a strong deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of attack.

Oxidation and Reduction Pathways

The chemical reactivity of this compound includes distinct oxidation and reduction pathways, primarily involving the nitro group and the phenolate system.

The most common and well-studied transformation is the reduction of the nitro group. The aromatic nitro group can be reduced to an amino group (-NH₂) through various methods, yielding 2-aminophenol (B121084). This reduction is a key step in the synthesis of many dyes, pharmaceuticals, and photographic developers. The process involves a total of six electrons and six protons.

Electrochemical reduction is an effective method for this conversion. Studies on p-nitrophenol have shown that the process is favored in acidic media on electrocatalytic surfaces like gold and silver. The reduction typically proceeds through intermediate species such as a nitroso compound and a hydroxylamine (B1172632) before reaching the final amine product. Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or catalytic hydrogenation (H₂ over Pd, Pt, or Ni), are also commonly employed for this transformation.

Oxidation of the phenolate ring is also possible but can be more complex. Phenols and phenolates are susceptible to oxidation, which can lead to the formation of quinone-type structures or polymeric materials, often appearing as tarry byproducts, especially under harsh conditions. The presence of the electron-withdrawing nitro group can influence the oxidation potential compared to unsubstituted phenolate.

Coordination Chemistry and Complex Formation

This compound and its corresponding anion, 2-nitrophenolate, are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions.

The interaction between alkali metal ions and 2-nitrophenolate is not merely ionic; significant coordination occurs, leading to the formation of distinct molecular clusters in both solid-state and solution. Studies have shown that alkali metal ions like Li⁺, Na⁺, K⁺, and Rb⁺ can be centrally coordinated by four or five 2-nitrophenolate molecules. The sodium ion (Na⁺), along with Li⁺ and K⁺, typically exhibits a six-coordinate geometry, adopting a trigonal prism or octahedral arrangement. In these structures, the metal ion is coordinated by the oxygen atoms of the phenolate group and the nitro group, forming chelate rings. This chelation contributes to the stability of the resulting complex. These interactions can lead to the formation of larger aggregates or polymeric sequences in the solid state.

Table 2: Coordination Geometries of Alkali Metal-2-Nitrophenolate Complexes

Alkali Metal Ion Coordination Number Typical Geometry
Li⁺ 6 Trigonal Prism / Octahedral
Na⁺ 6 Trigonal Prism / Octahedral
K⁺ 6 Trigonal Prism / Octahedral
Rb⁺ 6 Octahedral
Cs⁺ 8 Square Antiprism

Data sourced from structural studies of alkali metal-2-nitrophenol complexes.

The 2-nitrophenolate anion acts as an effective ligand for various transition metals, including but not limited to Co(II), Ni(II), Cu(II), and Fe(III). It typically functions as a bidentate ligand, coordinating to the metal center through the phenolate oxygen and one of the oxygen atoms from the nitro group. This forms a stable six-membered chelate ring, which enhances the thermodynamic stability of the complex (the chelate effect). The resulting complexes can exhibit various geometries, such as octahedral or square planar, depending on the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere. The formation of these complexes is often indicated by a color change and can be characterized using spectroscopic techniques like IR and UV-Vis spectroscopy.

Supramolecular Interactions and Self-Assembly

Beyond individual coordination complexes, this compound participates in supramolecular chemistry through a combination of coordination bonds and non-covalent interactions. In the solid state, the interplay of these forces directs the self-assembly of the molecules into well-defined, extended structures.

Applications of Sodium 2 Nitrophenolate in Diverse Scientific Disciplines

Organic Synthesis and Fine Chemical Production

Sodium 2-nitrophenolate (B253475) serves as a crucial starting material and intermediate in the synthesis of a wide array of organic molecules and fine chemicals. kajay-remedies.comchemimpex.com Its enhanced solubility in water and nucleophilic properties make it a versatile reagent in various chemical transformations. kajay-remedies.comchemimpex.com

Role as a Building Block in Pharmaceutical Precursors

Sodium 2-nitrophenolate and its parent compound, 2-nitrophenol (B165410), are important precursors in the pharmaceutical industry. kajay-remedies.comchemimpex.com They are utilized in the synthesis of various drug intermediates and active pharmaceutical ingredients (APIs). kajay-remedies.com The reactivity of the phenolate (B1203915) group allows for further functionalization, a key step in building more complex molecules with therapeutic properties. kajay-remedies.com For instance, derivatives of 2-nitrophenol are instrumental in creating compounds with antibacterial, anti-inflammatory, and analgesic effects. chemimpex.comkajay-remedies.com Some derivatives have also been investigated for their potential as anticancer agents. kajay-remedies.comnbinno.com The synthesis of 2-amino-5-nitrophenol, a key intermediate for certain pharmaceuticals, can be achieved through processes involving nitration and other modifications of related phenolic compounds. researchgate.netguidechem.com

Application in Dye and Pigment Synthesis

The chemical industry has long utilized nitrophenols as intermediates in the production of vibrant and stable colorants. kajay-remedies.comkajay-remedies.com this compound, derived from 2-nitrophenol, is a key component in the synthesis of various azo dyes. researchgate.netsmolecule.com The general process involves a diazotization reaction of an aromatic amine, which is then coupled with 2-nitrophenol or its sodium salt to form the azo compound. researchgate.netsmolecule.com These dyes find extensive use in textiles, inks, and coatings due to their lasting color properties. kajay-remedies.com The specific structure of the resulting azo dye, which can be modified by selecting different aromatic amines, determines its final color and application. researchgate.net

Table 1: Examples of Aromatic Amines Used in Azo Dye Synthesis with 2-Nitrophenol

Aromatic AmineResulting Dye Characteristics
AnilineForms a basic azo dye structure.
o-Nitro anilineCreates dyes with potentially deeper colors.
p-ToluidineModifies the chromophore for specific shades.
α-NaphthylamineProduces dyes with extended conjugation and different colors.
Sulphanilic acidImparts water solubility to the final dye.

This table is generated based on information from a study on the synthesis of new azo dyes containing 2-nitrophenol moieties. researchgate.net

Intermediates for Agrochemicals

This compound and its derivatives play a significant role in the agrochemical sector as intermediates for synthesizing pesticides, including insecticides and herbicides. kajay-remedies.comkajay-remedies.comcdc.gov The specific arrangement of the nitro and hydroxyl groups on the aromatic ring is crucial for creating compounds with desired bioactivity. kajay-remedies.com Agrochemical researchers can modify the structure of 2-nitrophenol to develop new active ingredients for crop protection. kajay-remedies.com For example, 2-nitrophenol is a precursor in the manufacture of certain organophosphate pesticides. nih.gov

Agricultural Science and Plant Physiology Research

In the realm of agriculture, this compound is widely recognized as a potent plant growth regulator. kajay-remedies.comguidechem.com It is often a component of commercial biostimulants. nih.gov

Mechanism of Action as a Plant Growth Regulator and Elicitor

Furthermore, this compound influences the plant's endogenous hormone balance, affecting the levels of auxins, cytokinins, and gibberellins. plantgrowthhormones.com It can enhance the rate of photosynthesis and promote the efficient transport of nutrients within the plant. agriplantgrowth.com Specifically, it has been shown to improve the uptake of essential nutrients like nitrogen, phosphorus, and potassium. agriplantgrowth.com

Enhancement of Plant Defense Mechanisms and Yield Improvement

This compound acts as an elicitor, triggering and enhancing the plant's natural defense mechanisms. kajay-remedies.complantgrowthhormones.com This leads to increased resistance against various environmental stresses such as drought, extreme temperatures, and diseases. kajay-remedies.complantgrowthhormones.com By stimulating the synthesis of protective compounds, it helps plants survive and perform well even under adverse conditions. kajay-remedies.com

Table 2: Reported Yield Improvements in Various Crops with Sodium Nitrophenolate Application

CropReported Improvement
Pear18% - 21.5% yield increase. plantgrowthhormones.com
Cotton29.3% increase in seed cotton yield. plantgrowthhormones.com
SoybeanIncreased 100-seed weight and yield. plantgrowthhormones.com
Kidney Beans25.9% - 27.36% yield increase. plantgrowthhormones.com
Maize (under water deficit)9% increase in grain yield and 20% in biological yield. tandfonline.com

This table presents data from various agricultural studies. plantgrowthhormones.comtandfonline.com

Modulation of Physiological Processes (e.g., Seed Germination, Root Development, Flowering)

This compound comprehensively regulates key stages of the plant life cycle, from germination to fruiting. plantgrowthhormones.com

Seed Germination: The compound is effective in breaking seed dormancy, which promotes higher germination rates. plantgrowthhormones.complantgrowthhormones.combestplanthormones.com Soaking seeds of crops like barley, wheat, rice, and corn in a sodium nitrophenolate solution has been shown to result in thicker, stronger buds and enhanced rooting. plantgrowthhormones.complantgrowthhormones.com Research on soybean seeds demonstrated that treatment significantly increased germination energy, rate, and vigor index. ekb.eg Similarly, studies on cucumber seeds found that soaking them in a 3mg/L solution led to rapid germination and the development of a robust root system. plantgrowthhormones.com

Flowering and Fruit Development: The application of this compound has a marked positive effect on the reproductive stages of plants. It promotes the formation of flower buds, encourages early flowering, and increases the fruit setting rate. plantgrowthhormones.complant-growth-regulator.com In horticultural crops, it helps prevent the premature dropping of flowers and fruits. plantgrowthhormones.com Research on grapes has shown particularly striking results, where spraying with a sodium nitrophenolate solution before and after flowering increased the fruit setting rate by 78.97%. plantgrowthhormones.com Combining the spray with borax (B76245) further enhanced this rate to over 80%. plantgrowthhormones.com In cotton, its application during flowering and boll formation stages has been linked to a 29.3% increase in seed cotton yield. plantgrowthhormones.com

Table 1: Documented Effects of Sodium Nitrophenolate on Plant Physiological Processes

Crop Physiological Process Observed Effect
Barley & Wheat Seed Germination Breaks dormancy, promotes germination and rooting. plantgrowthhormones.com
Rice Seed Germination Soaking for 12-24 hours promotes sprouting. plantgrowthhormones.com
Soybean Seed Germination A 3mg/L solution improves root promotion. plantgrowthhormones.com
Cucumber Seed Germination Soaking for 12 hours leads to rapid germination and a developed root system. plantgrowthhormones.com
Grapes Flowering Spraying 7 days before and after flowering can increase the fruit setting rate by 78.97%. plantgrowthhormones.com
Citrus Flowering Application resulted in a 28.67% higher fruit setting rate compared to the control. plantgrowthhormones.com
Tomato Flowering/Fruiting Application during seedling, flowering, and young fruit stages increases fruit setting rate. plantgrowthhormones.com

| Cotton | Flowering/Fruiting | Significantly increases fruit setting rate and yield. plantgrowthhormones.com |

Research on Compound Nitrophenolate Formulations

This compound is frequently a key component in compound or complex formulations, which typically also include sodium 4-nitrophenolate (B89219) (para-nitrophenolate) and sodium 5-nitroguaiacolate. plantgrowthhormones.comnih.gov These mixtures are often sold as aqueous solutions and are recognized for their broad-spectrum regulatory activity. patsnap.com

One of the most well-known commercial formulations is Atonik, a synthetic biostimulant composed of 0.2% sodium ortho-nitrophenolate, 0.3% sodium para-nitrophenolate, and 0.1% sodium 5-nitroguaiacolate in water. nih.gov Research on these compound formulations shows they act as potent cell-activating agents that enhance various metabolic processes. chicocrop.com The components work synergistically to promote growth, improve nutrient utilization, and increase yields. guidechem.com

Research extends to novel delivery systems, such as the development of nano-preparations of compound sodium nitrophenolate. google.com These advanced formulations aim to enhance the efficacy of the active ingredients at lower concentrations by improving their dispersibility and uptake by the plant, which can strengthen the regulatory effect and reduce crop production costs. google.com Compound formulations are also designed for co-application with fertilizers, pesticides, and herbicides to improve the utilization of the primary product and, in some cases, mitigate phytotoxicity. bestplanthormones.comgreentreechem.comgoogle.com

Table 2: Composition of a Typical Compound Nitrophenolate Formulation (Atonik)

Component Chemical Name Concentration in Formulation
ONP This compound 0.2%
PNP Sodium 4-nitrophenolate 0.3%

| 5NG | Sodium 5-nitroguaiacolate | 0.1% |

Pharmaceutical and Biomedical Research

In the pharmaceutical and biomedical fields, this compound and its parent compound, 2-nitrophenol, are valued for their chemical reactivity and biological potential.

Investigation of Biological Activities (e.g., Antimicrobial, Antifungal, Anticancer)

Research has indicated that this compound possesses inherent antimicrobial, antifungal, and anticancer properties. kajay-remedies.com As a phenolic derivative, its structure lends itself to biological activity. The parent compound, 2-nitrophenol, is a known building block in the synthesis of various pharmaceutical agents, including antibacterial and anticancer drugs. kajay-remedies.com While detailed clinical research on this compound itself is specific, its role as a precursor in creating more complex bioactive molecules is well-established. kajay-remedies.comkajay-remedies.com

Development of Therapeutic Agents and Drug Scaffolds

A primary application of this compound in the pharmaceutical industry is its function as a key intermediate in organic synthesis. kajay-remedies.com The phenolate group on the molecule undergoes substitution reactions with relative ease, allowing for further functionalization and the creation of more complex molecules. kajay-remedies.com This reactivity makes it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs) and other drug intermediates. kajay-remedies.com The chemical structure of 2-nitrophenol, from which the sodium salt is derived, serves as a versatile scaffold for developing therapeutic agents with a range of biological activities. kajay-remedies.com Its properties can also be utilized to improve the bioavailability of certain drug formulations. kajay-remedies.com

Studies on Enzyme Activity and Inhibition

This compound and its related compounds are known to interact with various enzyme systems. In agricultural science, it has been shown to promote the activity of nitrate (B79036) reductase in plants, which improves the utilization of nitrogen and accelerates the synthesis of amino acids and proteins. agriplantgrowth.com In bacteriological studies, compound sodium nitrophenolate was found to upregulate the expression of nitrate reductase and nitrate transporter genes in denitrifying bacteria, significantly improving their denitrification efficiency. mdpi.com

In the context of biomedical research, related nitrophenols are often used in enzyme assays. cymitquimica.com For example, p-nitrophenol is widely used as a substrate to probe the activity of microsomal enzymes like cytochrome P450. nih.gov The study of how such compounds are metabolized provides insight into enzyme function and inhibition pathways.

Table of Mentioned Compounds

Compound Name
2-Nitrophenol
Acetyl chloride
Azoxystrobin
Borax
Difenoconazole
Fluoxastrobin
Guaiacol
This compound
Sodium 4-nitrophenolate
Sodium 5-nitroguaiacolate
Sodium hydroxide (B78521)

Environmental Chemistry and Remediation Research

This compound and its corresponding acid form, 2-nitrophenol, are subjects of significant research within environmental chemistry due to their presence in industrial effluents and their potential environmental impact. jebas.orgresearchgate.net This section explores the environmental fate, degradation pathways, and remediation strategies for this compound.

Environmental Fate and Degradation Pathways

The persistence and transformation of this compound in the environment are governed by a combination of biological and abiotic processes. Understanding these pathways is crucial for assessing its environmental risk and developing effective remediation technologies.

Several bacterial strains have demonstrated the ability to utilize 2-nitrophenol as a sole source of carbon, nitrogen, and energy, breaking it down into less harmful substances. asm.org The primary mechanism for aerobic biodegradation involves an oxidative pathway.

A well-studied example is the bacterium Pseudomonas putida B2, which degrades 2-nitrophenol through an oxidative process. asm.org The pathway is initiated by a NADPH-dependent monooxygenase that oxidizes 2-nitrophenol, leading to the formation of catechol and the release of nitrite. asm.org The resulting catechol is then further metabolized via the β-ketoadipate pathway. asm.org

In another example, the catabolic pathway in Alcaligenes sp. strain NyZ215 has been characterized at a molecular level. scilit.com Research has identified a specific gene cluster responsible for the degradation of ortho-nitrophenol, highlighting the specialized enzymatic machinery that has evolved in microorganisms to break down this compound. scilit.com The general strategy employed by bacteria for metabolizing nitroaromatic compounds like 2-nitrophenol involves modifying known oxidative pathways for aromatic hydrocarbons to accommodate the nitro group. asm.org

Table 1: Microbial Strains Involved in 2-Nitrophenol Biodegradation

Microorganism Degradation Pathway Key Enzymes/Products
Pseudomonas putida B2 Oxidative NADPH-dependent monooxygenase, Catechol, Nitrite

In the atmosphere, 2-nitrophenol is subject to photolysis, a process that contributes to the formation of secondary organic aerosols (SOA), which can influence air quality and climate. mdpi.comresearchgate.net The direct photolysis of 2-nitrophenol under simulated solar radiation has been shown to lead to rapid SOA formation. mdpi.comresearchgate.net

The proposed mechanism for this gas-phase degradation involves the formation of biradicals. mdpi.comresearchgate.net These highly reactive intermediates can further react with oxygen to form low-volatility, highly oxygenated compounds that are responsible for the generation of new aerosol particles. mdpi.comresearchgate.net Just seconds after photolysis begins, the formation of very small particles with mean diameters of 20 to 40 nm can be detected. mdpi.com

Experimental studies have determined significant aerosol formation yields for 2-nitrophenol, ranging from 18% to 24% in the absence of NOx and OH radical scavengers. mdpi.comresearchgate.net The photochemical fate of nitrophenols can be dependent on the medium in which they are found; for instance, they are more photochemically active when trapped in organic aerosol particles than in cloud or fog droplets. nsf.gov

Table 2: Secondary Organic Aerosol (SOA) Formation from 2-Nitrophenol Photolysis

Parameter Finding
SOA Yield 18% - 24%
Proposed Mechanism Formation of biradicals, followed by reaction with oxygen to form low volatility compounds. mdpi.comresearchgate.net

| Observation | Rapid formation of small particles (20-40 nm diameter) upon initiation of photolysis. mdpi.com |

The thermal stability of sodium nitrophenolates is a critical consideration, particularly in industrial settings where they may be present as side products. acs.org Studies using techniques like differential scanning calorimetry and accelerating rate calorimetry have shown that the thermal decomposition of sodium nitrophenolates is more intense and exhibits strong autocatalytic features compared to their corresponding nitrophenols. acs.org

The decomposition of this compound is believed to be caused by an intermolecular catalysis effect of the phenoxy groups. acs.org This catalytic effect can significantly lower the decomposition temperature. acs.org When heated to decomposition, sodium nitrophenolates emit toxic fumes, including nitrogen oxides (NOx) and sodium oxide (Na2O). nih.gov In some cases, the decomposition can be violent. nih.gov

Role in Wastewater Treatment (e.g., Denitrification)

Sodium nitrophenolate has been investigated for its potential to enhance biological wastewater treatment processes, specifically denitrification. researchgate.netmatilda.sciencemdpi.com Denitrification is a crucial step in removing nitrogen compounds from wastewater, and research has shown that compound sodium nitrophenolate can significantly improve the efficiency of this process. mdpi.com

Studies have demonstrated that the addition of compound sodium nitrophenolate to cultures of denitrifying bacteria, such as Pseudomonas sp. strain Q1, can increase the nitrate removal rate. researchgate.netmdpi.com For instance, the addition of 15 mg/L of compound sodium nitrophenolate increased the removal rate of strain Q1 by 25.88% within 72 hours. matilda.sciencemdpi.com

Transcriptome analysis of the bacteria revealed that sodium nitrophenolate upregulates key enzymes involved in the nitrate reduction pathway, namely nitrate reductase and nitrate transporter. researchgate.netmatilda.science This upregulation enhances the metabolic capability of the microorganisms to convert nitrate to nitrogen gas. researchgate.net These findings suggest that compound sodium nitrophenolate has promising applications in the treatment of high-salt and high-nitrogen wastewater. matilda.sciencemdpi.com Denitrifying bacteria such as Alcaligenes and Pseudomonas are often key players in such treatment systems. nih.gov

Table 3: Effect of Compound Sodium Nitrophenolate on Denitrification by Pseudomonas sp. strain Q1

Parameter Observation
Nitrate Removal Rate Increased by 13.08% in 72 h with general application. mdpi.com
Nitrate Removal Rate (at 15 mg/L) Increased by 25.88% in 72 h. matilda.sciencemdpi.com

| Mechanism of Action | Upregulation of nitrate reductase and nitrate transporter genes. researchgate.netmatilda.science |

Adsorption and Removal Studies

Adsorption is a widely used and effective method for removing organic contaminants like 2-nitrophenol from water. publicknowledgeproject.org Various adsorbent materials have been studied for their capacity to remove 2-nitrophenol from aqueous solutions.

Activated carbons derived from different sources have shown significant adsorption capabilities. For example, activated carbon developed from demineralized kraft lignin (B12514952) exhibited an experimental adsorption capacity of 2.34 mmol·g⁻¹ for 2-nitrophenol at 25 °C. mdpi.com Similarly, activated carbon made from pomegranate peels has been successfully used as an adsorbent for 2-nitrophenol. researchgate.net The adsorption process in these cases is often found to be exothermic and spontaneous. researchgate.net

Novel composite materials are also being developed for this purpose. A composite based on κ-Carrageenan, a metal-organic framework (MIL-125(Ti)), and magnetic Fe3O4 demonstrated a maximum adsorption capacity of 320.26 mg/g for o-nitrophenol. nih.gov The adsorption mechanism in such systems can involve hydrogen bonding, π-π interactions, and electron donor-acceptor interactions. nih.gov The efficiency of adsorption can be influenced by factors such as the pH of the solution, initial concentration of the pollutant, and temperature. mdpi.comresearchgate.net

Table 4: Adsorption Capacities of Various Materials for 2-Nitrophenol

Adsorbent Material Adsorption Capacity Reference
Demineralized Kraft Lignin Activated Carbon 2.34 mmol·g⁻¹ mdpi.com
Fe3O4-κ-Carrageenan/MIL-125(Ti) Composite 320.26 mg/g nih.gov
Carbon Nano Adsorbents (CNA) with Titania/Alumina 49.6 mg/g publicknowledgeproject.org

: Analytical Chemistry Method Development

This compound and its related compounds are subjects of various analytical methods developed for their detection, quantification, and use as reagents. These methods are crucial for quality control, residue analysis, and biochemical research.

Spectrophotometric Assays for Phenolic Compound Detection

Spectrophotometry is a widely used technique for the analysis of phenolic compounds. ijset.in The principle often relies on color changes that occur due to chemical reactions involving the hydroxyl groups of these compounds. ijset.in While broad assays like the Folin-Ciocalteu method are common for determining total phenolic content by reacting with a mixture of phosphomolybdate and phosphotungstate, more specific assays can target particular types of phenolic compounds like nitrophenols. mdpi.com

The detection of nitrophenols is often achieved by leveraging their inherent color in alkaline solutions. For instance, in various enzyme assays, substrates such as p-nitrophenyl esters are used. mdpi.com Enzymatic cleavage of these substrates releases p-nitrophenol. In an alkaline buffer, the p-nitrophenol is converted to the intensely yellow p-nitrophenolate ion, the color intensity of which can be measured with a UV-Vis spectrophotometer at wavelengths between 405–410 nm to quantify the enzyme's activity. mdpi.com This principle of forming a colored phenolate in alkaline conditions is a fundamental aspect of spectrophotometric assays involving nitrophenols, including this compound.

Chromatographic Techniques for Quantitative Analysis (e.g., HPLC-MS/MS, GC-MS)

Chromatographic techniques are essential for the separation and precise quantification of this compound, often in complex mixtures with other isomers like sodium 4-nitrophenolate and sodium 5-nitroguaiacolate.

High-Performance Liquid Chromatography (HPLC) and HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC is a robust and efficient method for the simultaneous determination of nitrophenolate compounds. nyxxb.cn Researchers have developed reliable HPLC methods coupled with UV or mass spectrometry detectors for analyzing these compounds in various matrices, from technical materials to foodstuffs of animal origin. nyxxb.cnnih.gov

For instance, one HPLC method successfully separated sodium 2-nitrophenoxide, sodium 4-nitrophenoxide, and sodium 5-nitroguaiacolate within 7 minutes using a C18 column. nyxxb.cn More advanced methods utilize HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) with an atmospheric pressure chemical ionization (APCI) source for enhanced sensitivity and selectivity, allowing for trace-level detection in complex samples like porcine muscle, chicken tissue, and fish. nih.govresearchgate.net These methods are critical for monitoring residues and ensuring food safety. nih.gov

AnalyteTechniqueColumnMobile PhaseDetectionLinear Range (mg/L)Limit of Quantitation (LOQ)Reference
Sodium 2-nitrophenoxideHPLCEclipse XDB C18 (250 mm × 4.6 mm, 5 μm)Methanol:Water (60:40)UV at 335 nm0.5 - 272.00.5 mg/L nyxxb.cn
ο-nitrophenol sodiumHPLC-APCI-MS/MSNot specifiedAcetonitrile/WaterNegative Ion Mode0.005 - 0.2005 µg/kg researchgate.net
2-nitrophenol sodium (ONP)HPLC-APCI-MS/MSCORTECT C18 (100 mm × 4.6 mm, 3 µm)Methanol/Water GradientMRM Negative Ion Mode0.0025 - 0.0505.0 µg/kg nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is another powerful technique for the analysis of nitrophenols. However, due to their polarity and potential for interaction with the GC system, underivatized nitrophenols can exhibit poor chromatographic behavior, leading to decreased sensitivity. researchgate.net To overcome this, a derivatization step is often employed where the phenolic hydroxyl group is converted into a less polar, more volatile derivative. This approach enhances separation and detection by GC-MS. For example, methods have been developed for analyzing compounds like 2,4-dinitrophenol (B41442) in biological samples where GC-MS provides high specificity and sensitivity. researchgate.net

Reagent in Phenolic Compound Determination

While this compound itself is typically the analyte of interest, the underlying structure of nitrophenols is utilized in reagent systems for biochemical assays. Specifically, nitrophenyl-based substrates are widely used for the determination of enzyme activity.

In these assays, a nitrophenyl group is attached to a molecule that is a substrate for a specific enzyme, such as pancreatic lipase (B570770) or α-glucosidase. mdpi.com A common substrate is p-nitrophenyl butyrate (B1204436) for lipase and cholesterol esterase assays. mdpi.com The action of the enzyme cleaves the substrate, releasing nitrophenol. The reaction is then typically stopped, and the pH is raised by adding a base like sodium carbonate. mdpi.com This alkaline environment causes the released nitrophenol to deprotonate, forming the nitrophenolate ion, which has a distinct yellow color. The amount of colored nitrophenolate produced is directly proportional to the enzyme's activity and can be quantified spectrophotometrically. mdpi.com This indirect measurement allows researchers to study enzyme kinetics and screen for potential inhibitors, which can themselves be other phenolic compounds. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Approaches

The primary industrial synthesis of Sodium 2-nitrophenolate (B253475) relies on established and efficient methods. The most common approaches include the reaction of 2-Nitrophenol (B165410) with sodium hydroxide (B78521) in an aqueous solution, which replaces the hydroxyl group's hydrogen atom with sodium, and the reaction of Ortho Nitro Chloro Benzene (B151609) (ONCB) with sodium hydroxide under controlled temperature conditions. kajay-remedies.com

While these methods are robust for large-scale production, future research is aimed at developing more sustainable and advanced synthetic routes. Emerging areas of interest include:

Green Chemistry Principles: Future synthetic strategies will likely focus on minimizing waste, reducing energy consumption, and utilizing less hazardous solvents and reagents.

Continuous Flow Reactors: Adapting the synthesis for continuous flow processes, similar to methods developed for the para-isomer, could improve efficiency, safety, and consistency over traditional batch production. google.com

Advanced Formulations: Research into novel formulations, such as nano-preparations, is an active area. One patented method describes creating a nano-preparation by dissolving Sodium 2-nitrophenolate powder in distilled water and treating it with high-frequency ultrasonic vibration. google.com This technique aims to enhance the compound's effectiveness by increasing its surface area and dispersibility, which can lead to reduced application rates and lower environmental impact. google.com

Exploration of New Catalytic Applications

This compound is well-established as a key intermediate in organic synthesis, serving as a building block for pharmaceuticals, dyes, and agrochemicals. kajay-remedies.com Its phenolate (B1203915) group is reactive and allows for further functionalization through substitution reactions. kajay-remedies.com However, its direct use as a catalyst is not extensively documented in current research.

Future research could explore the untapped catalytic potential of this compound, particularly in the following areas:

Ligand Development: The molecular structure, featuring a phenolate oxygen and a nitro group in the ortho position, presents possibilities for its use as a bidentate ligand in coordination chemistry. kajay-remedies.com Research into forming metal complexes with this compound could yield novel catalysts for various organic transformations.

Phase-Transfer Catalysis: Given its salt nature and solubility in both water and some organic solvents, its potential as a phase-transfer catalyst in heterogeneous reaction systems could be investigated. agriplantgrowth.com

Organocatalysis: The electron-withdrawing nature of the nitro group influences the electronic properties of the aromatic ring, a feature that could be exploited in developing new organocatalysts for specific reactions.

Advanced Spectroscopic Characterization Techniques

The structural and electronic properties of this compound are elucidated through various spectroscopic techniques. These methods are crucial for quality control in synthesis and for understanding its interactions in different systems. Advanced characterization often involves a combination of experimental data and computational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for confirming the compound's molecular structure. prepchem.com For the parent compound, 2-Nitrophenol, ¹H NMR spectra show distinct signals for the aromatic protons and the hydroxyl proton, with coupling constants providing information on their relative positions. mdpi.com Upon formation of the sodium salt, the disappearance of the acidic hydroxyl proton signal is a key indicator of successful synthesis.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about the functional groups and bonding within the molecule. prepchem.com Studies on 2-Nitrophenol have used these methods to investigate the strong intramolecular hydrogen bonding between the hydroxyl and nitro groups. rsc.org For this compound, these techniques confirm the presence of the phenolate and nitro groups and can be used to study intermolecular interactions in its crystalline state. prepchem.comrsc.org

Table 1: Spectroscopic Data for 2-Nitrophenol (Parent Compound)

Computational Modeling for Predictive Research

Computational chemistry provides powerful tools for predicting the properties and behavior of this compound, guiding experimental research and deepening the understanding of its mechanism of action. Density Functional Theory (DFT) is a particularly prominent method used in this field.

Structural and Electronic Properties: DFT calculations can optimize the molecular geometry of this compound and its parent phenol (B47542). rsc.org These models predict bond lengths, bond angles, and charge distributions, offering insights into the molecule's reactivity. rsc.orgaksci.com

Vibrational Analysis: Theoretical calculations of vibrational frequencies can be correlated with experimental IR and Raman spectra to provide definitive assignments for each vibrational mode. rsc.org This is crucial for a complete characterization of the molecule.

Interaction and Reaction Modeling: Computational models are used to study interactions with other molecules. For instance, simulations have been used to assess the adsorption of 2-nitrophenol onto surfaces like graphene, which is relevant for environmental remediation research. byjus.com DFT can also model reaction pathways, helping to elucidate mechanisms such as oxidation by hydroxyl radicals in aqueous solutions. nih.gov

Predicting Activity: By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, researchers can predict the molecule's kinetic stability and electronic properties, which may correlate with its biological or chemical activity. aksci.com

Synergistic Effects in Multi-Component Systems

Fertilizer Synergies: When mixed with fertilizers, this compound enhances nutrient absorption and utilization by plants. ncats.io It has been shown to improve the uptake of nitrogen, phosphorus, and potassium. Its combination with urea, for example, can promote photosynthesis and accelerate nitrogen absorption. Research on its use with an Fe nanocomplex on tomato seedlings showed significant improvements in growth parameters, photosynthesis, and stomatal function, demonstrating a strong synergistic interaction. patsnap.com

Pesticide and Fungicide Synergies: The compound can be mixed with many insecticides and fungicides. ncats.io This combination can broaden the spectrum of activity and improve the efficacy of the primary agent, allowing for lower application rates and preventing potential phytotoxicity. ncats.io

Table 2: Observed Synergistic Effects in Multi-Component Systems

Expanding Biological and Environmental Applications

The primary biological application of this compound is as a potent plant growth regulator. chemicalbook.com It acts as a cell-activating agent that rapidly penetrates plant tissues to promote protoplasmic flow, enhance cell vitality, and accelerate growth. agriplantgrowth.com Its effects include breaking seed dormancy, promoting rooting, increasing fruit set, and improving crop quality and yield. agriplantgrowth.com It is valued for its broad applicability across various crops and growth stages.

Beyond its established role in agriculture, emerging research points to new environmental applications:

Wastewater Treatment: A significant emerging application is in biological denitrification for treating high-salt and high-nitrogen wastewater. Research has shown that compound sodium nitrophenolate can significantly improve the denitrification efficiency of certain bacteria. Transcriptome analysis revealed that it upregulates key enzymes like nitrate (B79036) reductase and nitrate transporter in the bacteria, enhancing their ability to remove nitrates from wastewater.

Environmental Remediation: While not a direct application, research into the adsorption of its parent compound, 2-nitrophenol, onto materials like functionalized graphene is relevant for environmental cleanup. byjus.com Understanding these interactions is key to developing effective filters and adsorbents for removing nitrophenolic pollutants from water sources.

Sustainable Agriculture: By enhancing fertilizer efficiency and improving a plant's natural resistance to stress and pests, the use of this compound can reduce the reliance on high inputs of conventional fertilizers and pesticides. google.comchemicalbook.com This contributes to more sustainable farming practices by minimizing the environmental impact associated with agricultural runoff. google.com

Q & A

Q. What are the standard methods for synthesizing sodium 2-nitrophenolate, and how can reaction conditions be optimized?

this compound is typically synthesized via alkaline hydrolysis of 2-nitrochlorobenzene. The reaction requires precise control of pH (≥12), temperature (80–100°C), and reaction time (4–6 hours). Optimization involves monitoring byproducts (e.g., residual chloride ions) via titration or ion chromatography and adjusting alkali concentration (e.g., NaOH) to minimize side reactions . Post-synthesis purification may involve recrystallization from methanol or ethanol to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key characterization methods include:

  • UV-Vis Spectroscopy : To confirm λmax in aqueous solutions (e.g., ~400 nm for nitro groups) .
  • FT-IR : Identification of functional groups (e.g., NO2 stretching at ~1520 cm<sup>-1</sup> and phenolic O–Na at ~1250 cm<sup>-1</sup>) .
  • HPLC : Purity assessment using reverse-phase C18 columns with mobile phases like methanol-water (70:30) and UV detection .
  • Elemental Analysis : Verification of C, H, N, and Na content against theoretical values (e.g., C: 44.2%, Na: 14.1%) .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store in airtight, light-resistant containers under dry conditions at room temperature (20–25°C). Solubility in polar aprotic solvents (e.g., DMSO) decreases hydrolysis risks compared to aqueous solutions. Regular stability checks via TLC or HPLC are recommended for long-term storage .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported redox properties of this compound?

Discrepancies in redox behavior (e.g., reduction potentials) may arise from solvent effects or impurity interference. To address this:

  • Perform cyclic voltammetry in varied solvents (e.g., water vs. acetonitrile) to assess solvent-dependent activity.
  • Use controlled potential electrolysis coupled with HPLC to isolate reduction products and identify intermediates.
  • Compare results with computational models (e.g., DFT calculations for redox potentials) .

Q. How can researchers design experiments to probe the degradation pathways of this compound under environmental conditions?

  • Accelerated Degradation Studies : Expose the compound to UV light, varying pH (3–10), and elevated temperatures (40–60°C). Monitor degradation via LC-MS to identify breakdown products (e.g., nitroso derivatives or phenolic fragments).
  • Kinetic Analysis : Use pseudo-first-order models to calculate rate constants and activation energies for hydrolysis/photolysis .
  • Ecotoxicity Assays : Pair degradation studies with microbial viability tests (e.g., Vibrio fischeri bioluminescence inhibition) to assess environmental impact .

Q. What methodologies are recommended for studying the electrophilic substitution mechanisms of this compound in organic synthesis?

  • Isotopic Labeling : Introduce <sup>15</sup>N or <sup>13</sup>C isotopes at the nitro group to track regioselectivity in reactions (e.g., nitration or coupling reactions).
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to distinguish between concerted and stepwise mechanisms.
  • Computational Modeling : Employ Gaussian or ORCA software to simulate transition states and electron density maps for mechanistic validation .

Q. How can researchers optimize analytical detection limits for this compound in complex matrices (e.g., biological samples)?

  • Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from interferents.
  • Advanced Detection : Couple UPLC with tandem mass spectrometry (MS/MS) for quantification at ng/mL levels. Optimize ionization parameters (e.g., ESI− mode for nitro groups).
  • Validation : Follow ICH guidelines for linearity (R<sup>2</sup> > 0.99), recovery (85–115%), and LOQ/LOD determination .

Methodological Guidance for Data Analysis

Q. How should researchers address variability in experimental data when reporting physicochemical properties (e.g., solubility, pKa)?

  • Triplicate Replicates : Perform all measurements in triplicate and report mean ± SD.
  • Error Source Analysis : Use ANOVA to distinguish between instrumental error (e.g., pH meter drift) and sample heterogeneity.
  • Cross-Validation : Compare results with independent methods (e.g., potentiometric titration for pKa vs. spectrophotometric determination) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Probit Analysis : Fit dose-response curves to calculate LC50/EC50 values with 95% confidence intervals.
  • Hill Slope Modeling : Assess cooperativity in toxicity mechanisms using nonlinear regression.
  • Multivariate Analysis : Apply PCA or cluster analysis to identify correlated toxicity endpoints (e.g., oxidative stress vs. membrane damage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.